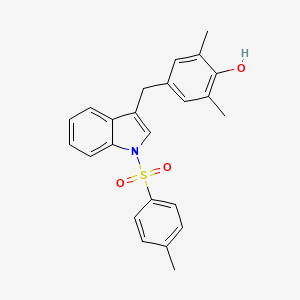
Alk-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk-IN-26 is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the development of various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma . This compound has shown significant antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Alk-IN-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, it is known that the compound is prepared through a series of organic reactions involving common reagents and catalysts . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
Alk-IN-26 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alk-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ALK and related pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers like NSCLC and glioblastoma.
Mechanism of Action
Alk-IN-26 exerts its effects by selectively inhibiting the activity of ALK tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, including STAT3 and AKT, which are crucial for cancer cell survival and proliferation . By blocking these pathways, this compound induces apoptosis, autophagy, and necrosis in cancer cells .
Comparison with Similar Compounds
Alk-IN-26 is compared with other ALK inhibitors such as crizotinib, alectinib, brigatinib, and lorlatinib. While all these compounds target ALK, this compound has shown unique properties, including better blood-brain barrier permeability and higher potency against certain cancer cell lines . Similar compounds include:
Crizotinib: First-generation ALK inhibitor with significant activity in ALK-mutated NSCLC.
Alectinib: Second-generation ALK inhibitor with improved efficacy and safety profile.
Brigatinib: Another second-generation ALK inhibitor with high potency and selectivity.
Lorlatinib: Third-generation ALK inhibitor designed to overcome resistance to earlier ALK inhibitors.
This compound stands out due to its unique pharmacokinetic properties and potential for treating glioblastoma .
Properties
Molecular Formula |
C24H23NO3S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-[[1-(4-methylphenyl)sulfonylindol-3-yl]methyl]phenol |
InChI |
InChI=1S/C24H23NO3S/c1-16-8-10-21(11-9-16)29(27,28)25-15-20(22-6-4-5-7-23(22)25)14-19-12-17(2)24(26)18(3)13-19/h4-13,15,26H,14H2,1-3H3 |
InChI Key |
FBLPWEPWFONTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC4=CC(=C(C(=C4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















